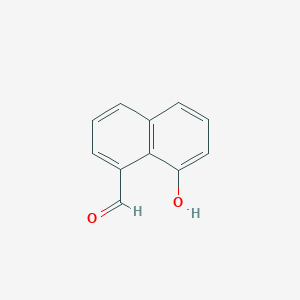

8-Hydroxy-1-naphthaldehyde

Vue d'ensemble

Description

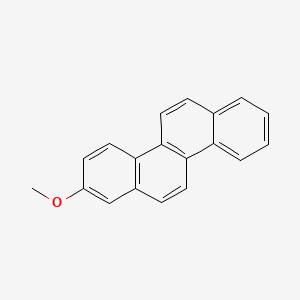

8-Hydroxy-1-naphthaldehyde (8-Hydroxyquinoline-2-carboxaldehyde, 8-HQ) is a heterocyclic organic compound with a molecular formula of C11H7NO2. It is a yellowish powder with a melting point of 159-161°C. The compound is widely used in scientific research due to its unique properties and ability to interact with metal ions. In

Applications De Recherche Scientifique

Sondes et capteurs fluorescents

8-Hydroxy-1-naphthaldehyde présente de fortes propriétés de fluorescence. Les chercheurs l'ont utilisé comme sonde fluorescente pour détecter les ions métalliques (tels que Fe³⁺, Cu²⁺ et Zn²⁺) en raison de sa capacité de chélation. De plus, elle sert de capteur pour surveiller les ions métalliques dans les échantillons biologiques et les matrices environnementales .

Modification des médicaments et chimie médicinale

Ce composé a été étudié pour ses activités pharmacologiques. Il montre un potentiel prometteur en tant qu'agent anti-anhydrase carbonique, composé antibactérien, agent hypoglycémiant, diurétique, agent antithyroïdien et même en tant qu'agent antitumoral potentiel . Les chercheurs explorent ses dérivés pour le développement et la modification de médicaments.

Matériaux optoélectroniques

La modification des dérivés de this compound est cruciale pour synthétiser des blocs de construction chimiques fonctionnalisés présentant des propriétés optoélectroniques. Ces composés trouvent des applications dans des domaines tels que les matériaux optiques non linéaires, les colorants laser et les carburants énergétiques .

Systèmes de transfert de proton intramoléculaire à l'état excité (ESIPT)

Les phénomènes ESIPT ont été largement étudiés, et les systèmes dérivés du this compound jouent un rôle dans ce domaine. Les chercheurs étudient leurs propriétés de spectroscopie de fluorescence, qui peuvent guider le développement de nouveaux capteurs, de matériaux optiques non linéaires et de sondes biochimiques .

Mécanisme D'action

Target of Action

Related compounds such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes have been studied for their anticancer properties . These complexes target multiple oncoproteins, indicating a multi-targeted approach to cancer therapy .

Mode of Action

Related compounds exhibit chemotherapeutic effects by generating reactive oxygen species (ros) and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .

Biochemical Pathways

Related compounds have been shown to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism . This suggests that 8-Hydroxy-1-naphthaldehyde may also influence similar pathways.

Result of Action

Related compounds have been shown to exhibit chemotherapeutic effects, including the generation of ros, cell cycle arrest, activation of apoptotic and autophagic pathways, and dna damage . These effects suggest potential anticancer activity.

Analyse Biochimique

Biochemical Properties

8-Hydroxy-1-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases, which are compounds formed by the reaction of an aldehyde with an amine. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, potentially altering their activity. The nature of these interactions often involves coordination bonds between the metal ion and the functional groups of the enzyme or protein, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with DNA, potentially leading to changes in gene expression. Additionally, its ability to form complexes with metal ions can influence cellular metabolism by altering the activity of metalloenzymes, which are enzymes that require metal ions for their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form Schiff bases and metal complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the formation of a Schiff base with an enzyme’s active site can inhibit the enzyme’s activity by blocking substrate binding. Alternatively, the formation of a metal complex can activate an enzyme by stabilizing its active conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and oxygen. This degradation can lead to changes in its biochemical activity, potentially reducing its effectiveness in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These toxic effects are likely due to the compound’s ability to form reactive oxygen species and its interactions with cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into 8-hydroxy-1-naphthoic acid. This metabolic conversion can influence the compound’s activity and its interactions with other biomolecules. Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transport proteins, which facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. This compound can be directed to specific cellular compartments by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and affect gene expression .

Propriétés

IUPAC Name |

8-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUYQHCPNSUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480326 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35689-26-0 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions 8-Hydroxy-1-naphthaldehyde is known to undergo?

A1: this compound exhibits interesting reactivity with various reagents. Here are some key reactions:

- Oxidation: It readily oxidizes in air to form 8-hydroxy-1-naphthoic acid. []

- Condensation Reactions: It undergoes condensation reactions with hydrazine to yield 1H-benzo[de]cinnoline. [] It can also react with amines, leading to the formation of azomethines or naphthofurans depending on the substituents on the amine. []

Q2: What is the significance of the peri-heterocyclization reaction involving this compound?

A2: This reaction provides a synthetic route to naphtho[1,8-bc]pyran derivatives, also known as oxaphenalenes. Some oxaphenalenes, particularly those with a nitro group at the 2-position, have shown potent mutagenic activity in mammal cells. [] Therefore, this reaction pathway is of interest for developing biologically active compounds.

Q3: Are there any spectroscopic studies that provide information about the structure of this compound?

A4: Yes, researchers have used Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy to study the products formed when this compound reacts with a Fischer base. [, ] This technique helps elucidate the structure of the resulting compounds and provides insights into the reaction mechanism.

Q4: Has computational chemistry been used to study this compound?

A5: Yes, theoretical studies have investigated the geometry and intramolecular hydrogen bonding in this compound. [] These computational studies provide valuable information about the molecule's three-dimensional structure and how it might influence its interactions with other molecules.

Q5: How is this compound typically synthesized?

A6: A dedicated synthesis method for this compound has been reported. [] While the specific details of the synthesis are not provided in the abstract, it suggests a standardized procedure is available for obtaining this compound.

Q6: Has any research explored the potential applications of this compound derivatives?

A7: While the provided abstracts don't delve into specific applications, the synthesis and study of nitro and bromo derivatives of this compound [] suggest ongoing research to explore the properties and potential uses of this compound class.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)

![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)

![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)